molecular formula C16H18O3 B3026162 2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester

2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester

Cat. No.: B3026162
M. Wt: 258.31 g/mol
InChI Key: GLZRWJPKAZKJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MGR2 is a small hydrophobic protein that plays a crucial role in the mitochondrial presequence translocase of the inner membrane (TIM23 complex). It functions as a lateral gatekeeper for preprotein sorting, ensuring the proper release of preproteins into the inner membrane. MGR2 interacts with preproteins in transit through the TIM23 complex, providing quality control for the membrane sorting of preproteins .

Scientific Research Applications

MGR2 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of “2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester” is not specified in the search results .

Safety and Hazards

The safety and hazards associated with “2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester” are not detailed in the search results .

Future Directions

The future directions for research or applications of “2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester” are not specified in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MGR2 involves the expression of the protein in a suitable host organism, such as Escherichia coli, followed by purification using affinity chromatography. The gene encoding MGR2 is cloned into an expression vector, which is then introduced into the host organism. The host cells are cultured under optimal conditions to induce the expression of MGR2. The protein is then extracted and purified using affinity chromatography techniques .

Industrial Production Methods

Industrial production of MGR2 follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves the use of bioreactors for large-scale cultivation of the host organism, followed by downstream processing to extract and purify the protein. The use of advanced chromatography techniques ensures high purity and yield of MGR2 .

Chemical Reactions Analysis

Types of Reactions

MGR2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

MGR2 is unique in its role as a lateral gatekeeper in the TIM23 complex. Similar compounds include other subunits of the TIM23 complex, such as Tim23 and Tim50, which also play roles in mitochondrial protein import. MGR2 is distinct in its specific function of controlling the lateral release of preproteins .

List of Similar Compounds

Properties

IUPAC Name

naphthalen-1-yloxymethyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-16(2,3)15(17)19-11-18-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZRWJPKAZKJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCOC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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